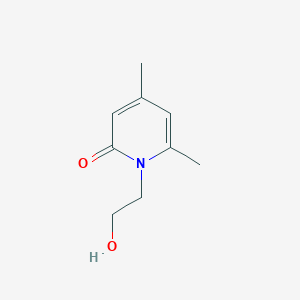
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with hydroxyethyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyethyl group is introduced at the nitrogen atom of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium hydroxide can enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-carboxyethyl)-4,6-dimethylpyridin-2(1H)-one.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Similar Compounds:
- 1-(2-Hydroxyethyl)-3,5-dimethylpyridin-2(1H)-one
- 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-3(1H)-one
- 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-thione
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyethyl group enhances its solubility in water, while the dimethyl groups increase its stability and resistance to degradation.
特性
| 111452-78-9 | |
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-7-5-8(2)10(3-4-11)9(12)6-7/h5-6,11H,3-4H2,1-2H3 |
InChIキー |
CYJQPEJYDZJTGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=C1)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/no-structure.png)
![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
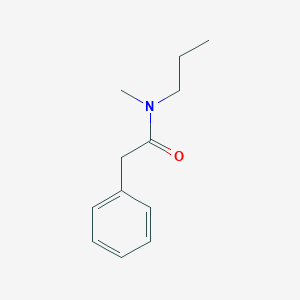
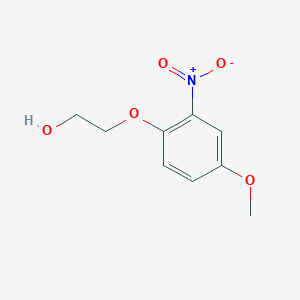
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
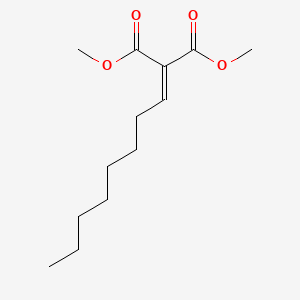
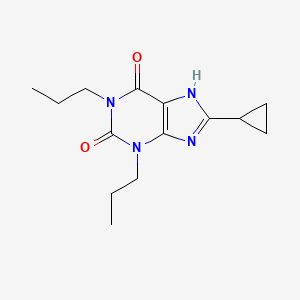

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
